Rivastigmine N-Oxide (Technical Grade)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rivastigmine N-Oxide (Technical Grade) is a derivative of Rivastigmine, a cholinesterase inhibitor primarily used in the treatment of mild to moderate dementia associated with Alzheimer’s and Parkinson’s diseases . Rivastigmine N-Oxide is a technical grade compound used in various research and industrial applications.
Mecanismo De Acción
Target of Action
Rivastigmine N-Oxide (Technical Grade) is a derivative of Rivastigmine, a medication used to treat Alzheimer’s disease . The primary targets of Rivastigmine are acetylcholinesterase and butyrylcholinesterase , two enzymes that break down the neurotransmitter acetylcholine in the brain . By inhibiting these enzymes, Rivastigmine increases the concentration of acetylcholine, which plays a crucial role in memory and learning .
Mode of Action
Rivastigmine binds reversibly with and inactivates cholinesterase, preventing the hydrolysis of acetylcholine . This leads to an increased concentration of acetylcholine at cholinergic synapses .
Biochemical Pathways
The primary biochemical pathway affected by Rivastigmine is the cholinergic pathway. In Alzheimer’s disease, there is a deficiency of acetylcholine due to the selective loss of cholinergic neurons in the cerebral cortex, nucleus basalis, and hippocampus . By inhibiting the enzymes that break down acetylcholine, Rivastigmine increases the concentration of this neurotransmitter, thereby enhancing cholinergic function .
Pharmacokinetics
Rivastigmine, the parent compound, is known to have a bioavailability of 60 to 72% . It is metabolized extensively via cholinesterase-mediated hydrolysis in the brain, and the metabolite undergoes N-demethylation and/or sulfate conjugation hepatically . The compound does cross the blood-brain barrier .
Result of Action
The result of Rivastigmine’s action is an increase in the concentration of acetylcholine in the brain, which can help to alleviate the symptoms of Alzheimer’s disease . This includes improvements in cognitive function, such as memory and learning .
Action Environment
It is known that rivastigmine, the parent compound, is effective in the central nervous system, particularly in the brain . Factors such as the patient’s age, body weight, and smoking status can influence the pharmacokinetics and efficacy of Rivastigmine
Análisis Bioquímico
Biochemical Properties
Rivastigmine N-Oxide (Technical Grade) shares a similar structure with Rivastigmine, containing a carbamate group and a substituted pyridine ring . The key difference lies in the oxidation state of the nitrogen atom in the pyridine ring. In Rivastigmine, this nitrogen is tertiary, while in Rivastigmine N-Oxide (Technical Grade), it becomes an N-oxide .
Cellular Effects
Rivastigmine N-Oxide (Technical Grade) does not have a direct mechanism of action as it is not a final drug product . Its significance lies in its role as a precursor molecule for Rivastigmine, which acts as an acetylcholinesterase inhibitor in the brain .
Molecular Mechanism
The precise mechanism of Rivastigmine has not been fully determined, but it is suggested that Rivastigmine binds reversibly with and inactivates cholinesterase (e.g., acetylcholinesterase, butyrylcholinesterase), preventing the hydrolysis of acetylcholine, and thus leading to an increased concentration of acetylcholine at cholinergic synapses .
Temporal Effects in Laboratory Settings
Rivastigmine N-Oxide (Technical Grade) serves primarily as an intermediate in the synthesis of Rivastigmine . The specific details of this synthesis are often proprietary information but likely involve a de-oxidation step to convert the N-oxide back to the tertiary amine present in Rivastigmine .
Dosage Effects in Animal Models
Rivastigmine capsules are initiated at a dose of 1.5 mg twice a day and increased over at least 4 weeks later in steps of 1.5 mg twice daily . The slow up-titration reduces the incidence of adverse effects .
Metabolic Pathways
Rivastigmine is metabolized to a lesser extent after transdermal than after oral administration, presumably because of the lack of presystemic (hepatic first pass) metabolism . So, the metabolite-to-parent AUC ratio is around 0.7 after transdermal patch administration versus 3.5 after oral administration .
Transport and Distribution
Rivastigmine is weakly bound to plasma proteins (40 %), with an apparent volume of distribution of 1.8–2.7 L/kg . It crosses the blood–brain barrier readily, with peak CSF concentrations observed 1.4–2.6 h post-dose .
Subcellular Localization
Given that Rivastigmine crosses the blood-brain barrier readily , it can be inferred that Rivastigmine N-Oxide (Technical Grade) might also have similar properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Rivastigmine N-Oxide involves the oxidation of Rivastigmine. Common oxidizing agents used in this process include hydrogen peroxide and peracids. The reaction typically occurs under controlled conditions to ensure the selective formation of the N-oxide derivative .
Industrial Production Methods
Industrial production of Rivastigmine N-Oxide follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the compound. The use of advanced oxidation techniques and continuous flow reactors can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Rivastigmine N-Oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of higher oxidation state derivatives.
Reduction: Reduction reactions can revert Rivastigmine N-Oxide back to Rivastigmine.
Substitution: Nucleophilic substitution reactions can occur at the N-oxide group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols under mild to moderate conditions.
Major Products Formed
Oxidation: Higher oxidation state derivatives.
Reduction: Rivastigmine.
Substitution: Substituted Rivastigmine derivatives.
Aplicaciones Científicas De Investigación
Rivastigmine N-Oxide is used in various scientific research applications, including:
Chemistry: As a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: In studies investigating the biological activity and metabolism of cholinesterase inhibitors.
Medicine: Research on the pharmacokinetics and pharmacodynamics of cholinesterase inhibitors.
Comparación Con Compuestos Similares
Similar Compounds
Rivastigmine: The parent compound, also a cholinesterase inhibitor.
Donepezil: Another cholinesterase inhibitor, selectively inhibits acetylcholinesterase.
Galantamine: A cholinesterase inhibitor that also modulates nicotinic receptors.
Uniqueness
Rivastigmine N-Oxide is unique due to its specific N-oxide functional group, which can influence its pharmacokinetic and pharmacodynamic properties. This modification can lead to differences in its metabolic stability, bioavailability, and overall efficacy compared to its parent compound and other similar cholinesterase inhibitors .
Actividad Biológica
Rivastigmine N-Oxide is a derivative of rivastigmine, a well-known acetylcholinesterase (AChE) inhibitor used primarily in the treatment of Alzheimer's disease (AD). This article explores the biological activity of Rivastigmine N-Oxide, focusing on its mechanisms, efficacy, and potential therapeutic applications.
- Molecular Formula : C14H22N2O3
- Molecular Weight : 266.34 g/mol
- CAS Number : 1369779-37-2
- IUPAC Name : (1S)-1-[3-[ethyl(methyl)carbamoyl]oxyphenyl]-N,N-dimethyl-ethanamine oxide
Rivastigmine N-Oxide is characterized by its ability to interact with cholinesterase enzymes, which play a crucial role in neurotransmission by hydrolyzing acetylcholine (ACh) in the synaptic cleft. This inhibition leads to increased levels of ACh, thereby enhancing cholinergic transmission.
Rivastigmine N-Oxide acts primarily as a reversible inhibitor of AChE and butyrylcholinesterase (BChE). The compound's mechanism involves:
- Covalent Binding : Rivastigmine forms a carbamylated enzyme complex with AChE, leading to prolonged inhibition.
- Multi-target Activity : Recent studies have indicated that rivastigmine derivatives may also exhibit antioxidant properties and inhibit amyloid β-peptide (Aβ) aggregation, which is significant in AD pathology .
Efficacy in Alzheimer's Disease
Clinical studies have demonstrated the effectiveness of rivastigmine in improving cognitive function and daily living activities in patients with mild to moderate Alzheimer's disease. The transdermal patch formulation has been shown to enhance tolerability compared to oral administration, reducing gastrointestinal side effects while maintaining therapeutic efficacy .
Inhibition Studies
Research indicates that Rivastigmine N-Oxide exhibits potent inhibitory effects on both AChE and BChE:
- IC50 Values :
Neuroprotective Effects
Rivastigmine N-Oxide has been evaluated for its neuroprotective properties against oxidative stress and neurotoxicity induced by Aβ aggregates:
- Cell Viability Assays : Studies using SH-SY5Y neuronal cells have shown that Rivastigmine N-Oxide can prevent cell death induced by Aβ exposure .
- Antioxidant Activity : The compound demonstrates significant radical scavenging activity, contributing to its protective effects against oxidative damage .
Case Studies and Clinical Findings
A study evaluating the effectiveness of the rivastigmine patch in Taiwanese patients with AD reported that:
- Of 285 patients, 75.8% completed the protocol.
- Cognitive assessments showed numerical improvements at Week 24 but a decline by Week 48, suggesting the need for ongoing evaluation of long-term efficacy .
Summary of Research Findings
Study Aspect | Details |
---|---|
Mechanism | Reversible inhibition of AChE and BChE; antioxidant properties |
IC50 Values | AChE: 32.1 µM; BChE: 0.9 - 1.7 µM |
Neuroprotection | Prevents Aβ-induced toxicity; enhances cell viability |
Clinical Efficacy | Effective in improving cognitive function; better tolerability with transdermal delivery |
Adverse Effects | Commonly reported: pruritus (11.2%), nausea (3.5%), rash (3.2%), vomiting (2.8%) |
Propiedades
Número CAS |
1369779-37-2 |
---|---|
Fórmula molecular |
C14H22N2O3 |
Peso molecular |
266.341 |
Nombre IUPAC |
[3-[1-[hydroxymethyl(methyl)amino]ethyl]phenyl] N-ethyl-N-methylcarbamate |
InChI |
InChI=1S/C14H22N2O3/c1-5-15(3)14(18)19-13-8-6-7-12(9-13)11(2)16(4)10-17/h6-9,11,17H,5,10H2,1-4H3 |
Clave InChI |
LIWGAHYAHSNGDC-UHFFFAOYSA-N |
SMILES |
CCN(C)C(=O)OC1=CC=CC(=C1)C(C)N(C)CO |
Sinónimos |
N-Ethyl-N-methylcarbamic Acid 3-[(1S)-1-(Dimethylamino)ethyl]phenyl Ester N-Oxide; (S)-Ethylmethylcarbamic Acid 3-[1-(Dimethylamino)ethyl]phenyl Ester N-Oxide; [R-(R*,R*)]-2,3-Dihydroxybutanedioate N-Oxide; ENA 713 N-Oxide; Rivastigmine N-Oxide; SDZ- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.